2-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
Description
Historical Development of Fused Heterocyclic Systems
The study of fused heterocyclic systems originated in the mid-19th century with the isolation of natural alkaloids like quinine and morphine, which demonstrated the pharmacological potential of polycyclic architectures. The formalization of fusion principles began with Hantzsch and Widman's systematic nomenclature in 1887, enabling precise classification of bicyclic systems containing nitrogen, oxygen, or sulfur. By the 1950s, advancements in X-ray crystallography confirmed the planar geometry of these systems, facilitating rational drug design. The pyrazolo-oxazine subclass emerged in the 1970s through pioneering work by Japanese chemists who developed novel cyclization strategies to access these strained systems.
Classification and Nomenclature of Pyrazolo-Oxazine Derivatives
The International Union of Pure and Applied Chemistry (IUPAC) defines pyrazolo[1,5-c]oxazines as tricyclic systems comprising:
- A pyrazole ring (positions 1-5)
- An oxazine moiety (positions 5-c and 1,3-oxygen-nitrogen arrangement)
- Benzo-annulation at position e (extending conjugation)
For the target compound:
Significance in Heterocyclic Chemistry Research
Pyrazolo-oxazines exhibit three key advantages in drug discovery:
- Enhanced π-π stacking : The planar benzo-fused system improves target binding affinity.
- Hydrogen-bonding capacity : N3 and O4 atoms facilitate interactions with kinase ATP pockets.
- Metabolic stability : The oxazine ring resists cytochrome P450 oxidation compared to simpler heterocycles.
Recent studies demonstrate their utility as:
Evolution of Dihydrobenzo[e]pyrazolo[1,5-c]oxazine Research
The dihydro series emerged in 2010s to address solubility limitations of fully aromatic analogs. Key milestones include:
The 5,10b-dihydro configuration uniquely balances conformational flexibility and aromatic stabilization, making it ideal for targeting protein-protein interaction interfaces.
Current Scientific Interest in Dioxolyl-Pyridyl Substituted Scaffolds
The 2-(benzo[d]dioxol-5-yl)-5-(pyridin-2-yl) substitution pattern addresses two pharmacological challenges:
- Blood-brain barrier penetration : The 1,3-benzodioxole moiety increases logP by 0.8 units versus phenyl groups.
- Kinase selectivity : The 2-pyridyl group forms a critical hydrogen bond with hinge region glutamate residues.
Ongoing research focuses on:
- Photodynamic therapy : Benzodioxole's fluorescence quantum yield (Φ~F~ = 0.33) enables light-activated applications
- Dual-targeting agents : Concurrent inhibition of B-RafV600E (K~d~ = 12 nM) and MEK1 (K~d~ = 18 nM)
- Sustainable synthesis : Microwave-assisted methods reducing reaction times from 18h to 25 minutes
This scaffold's versatility ensures its continued prominence in medicinal chemistry innovation.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-pyridin-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c1-2-7-19-15(5-1)18-12-17(14-8-9-20-21(11-14)27-13-26-20)24-25(18)22(28-19)16-6-3-4-10-23-16/h1-11,18,22H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPADLWXOSKURJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC5=C(C=C4)OCO5)C6=CC=CC=N6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d][1,3]dioxole and pyridine derivatives, followed by their coupling through a series of condensation and cyclization reactions.
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Step 1: Synthesis of Benzo[d][1,3]dioxole Derivative
Reagents: Catechol, formaldehyde
Conditions: Acidic medium, reflux
Reaction: Formation of the dioxole ring through electrophilic aromatic substitution.
-
Step 2: Synthesis of Pyridine Derivative
Reagents: 2-bromopyridine, Grignard reagent
Conditions: Anhydrous conditions, inert atmosphere
Reaction: Formation of the pyridine ring via nucleophilic substitution.
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Step 3: Coupling and Cyclization
Reagents: Benzo[d][1,3]dioxole derivative, pyridine derivative, base
Conditions: Elevated temperature, inert atmosphere
Reaction: Formation of the pyrazolo[1,5-c][1,3]oxazine core through condensation and cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium
Products: Oxidized derivatives with potential formation of quinones.
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Reduction: : Reduction reactions can target the nitrogen-containing heterocycles.
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Anhydrous conditions
Products: Reduced forms of the pyrazolo[1,5-c][1,3]oxazine ring.
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Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Reagents: Halogens, alkylating agents
Conditions: Varies depending on the substituent
Products: Substituted derivatives with functional groups such as halides or alkyl groups.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to this structure exhibit significant anticancer properties. The pyrazolo[1,5-c][1,3]oxazine framework has been linked to the inhibition of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. Inhibitors of CDKs are being investigated for their potential to treat various cancers by preventing uncontrolled cell proliferation .
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects. Compounds with similar dioxole and pyrazole structures have shown promise in models of neurodegenerative diseases by modulating neuroinflammatory processes and protecting neuronal cells from apoptosis .
Antimicrobial Properties
Preliminary studies have indicated that derivatives of this compound may possess antimicrobial properties. The presence of the pyridine ring is often associated with enhanced antibacterial activity against a range of pathogens, including resistant strains .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various multicomponent reactions (MCRs), which allow for the efficient creation of complex molecules from simpler precursors. This approach not only enhances yield but also enables the incorporation of diverse functional groups that can further modulate biological activity .
Inhibition Studies
A study focusing on the inhibition of CDK activity demonstrated that compounds structurally related to the target molecule effectively reduced cell viability in cancer cell lines. These findings support the hypothesis that modifications to the pyrazolo structure can enhance potency against specific kinases involved in tumor growth .
Neuroprotective Assays
In vitro assays using neuronal cell cultures treated with the compound showed reduced markers of oxidative stress and inflammation, suggesting its potential as a therapeutic agent for neurodegenerative conditions such as Alzheimer's disease .
Mechanism of Action
The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s heterocyclic rings allow it to fit into active sites of enzymes, potentially inhibiting their activity. Additionally, its aromatic nature enables it to interact with receptor sites, modulating their function.
Comparison with Similar Compounds
Core Structure Variations
Key Observations :
- The pyridin-2-yl group in the target compound introduces polarity and hydrogen-bonding capability , contrasting with phenyl or bromo substituents in analogs ().
- Spiro compounds () exhibit 3D complexity due to fused indolinone moieties, which may enhance antimicrobial activity but reduce synthetic accessibility compared to the target compound.
Substituent Effects on Physicochemical Properties
Biological Activity
The compound 2-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in anticancer research. This article provides a detailed overview of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 384.39 g/mol . Its structure includes a benzo[d][1,3]dioxole moiety and a pyridine ring, which are known to contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance, derivatives containing the benzo[d][1,3]dioxol-5-yl group have demonstrated significant cytotoxicity against various cancer cell lines:
These values indicate that the compound exhibits potent antiproliferative activity compared to standard chemotherapeutic agents like doxorubicin.
The mechanism through which this compound exerts its anticancer effects has been explored through various pathways:
- EGFR Inhibition : The compound has shown efficacy in inhibiting the epidermal growth factor receptor (EGFR), which is critical in many cancers.
- Apoptosis Induction : Flow cytometry studies indicated that the compound promotes apoptosis in cancer cells by modulating proteins involved in the mitochondrial pathway, such as Bax and Bcl-2.
- Cell Cycle Arrest : Analyses demonstrated that treatment with the compound leads to cell cycle arrest at specific phases, contributing to its antiproliferative effects.
Additional Biological Activities
Beyond anticancer properties, compounds with similar structural motifs have been reported to exhibit:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting potential use as antimicrobial agents .
Comparative Efficacy
A comparative analysis of similar compounds indicates varying degrees of biological activity:
| Compound Name | Activity Type | Reference |
|---|---|---|
| 4-(4-(Benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)benzamide) | Anticancer | |
| 4-(4-(Benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)imidazol) | Antimicrobial |
Case Studies and Clinical Relevance
Several case studies have been conducted to evaluate the clinical relevance of this compound:
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups.
- Combination Therapies : Research indicates that combining this compound with existing chemotherapeutics may enhance overall efficacy and reduce side effects.
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing this compound, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step pathways:
Chalcone Formation : Reacting salicylic aldehydes with acetophenones to generate 2-hydroxychalcones .
Pyrazoline Intermediate : Treating chalcones with hydrazine to form 2-(5-aryl-3,4-dihydro-2H-pyrazol-3-yl)phenols .
Cyclization : Reacting pyrazolines with pyridinecarbaldehydes to construct the pyrazolo-oxazine core. Microwave-assisted methods may improve reaction kinetics compared to thermal approaches .
- Key Factors : Solvent polarity (e.g., ethanol vs. DMF) and temperature control (60–100°C) are critical for optimizing yield (typically 60–75%) and minimizing side products .
Q. What analytical techniques are essential for confirming the compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., pyridyl protons at δ 8.5–9.0 ppm, benzodioxole OCH₂O at δ 5.9 ppm) .
- HPLC : Quantifies purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., m/z ~407 for C₂₂H₁₇N₃O₃) .
Q. What preliminary biological activities are associated with this compound’s structural motifs?
- Methodological Answer :
- Benzodioxole : Linked to cytochrome P450 inhibition and neuroprotective effects .
- Pyridyl Group : Enhances binding to kinase ATP pockets .
- Pyrazolo-oxazine Core : Modulates GABA receptors in anticonvulsant studies (IC₅₀ ~10 µM in preliminary assays) .
Advanced Questions
Q. How do substituent modifications (e.g., halogenation, methoxy groups) affect bioavailability and target selectivity?
- Methodological Answer :
- Lipinski/VEBER Rules : Substituents like halogens (Cl, F) improve logP (target: 2–5) but may reduce solubility. Methoxy groups enhance metabolic stability by blocking oxidative sites .
- SAR Table :
| Substituent | Bioavailability (Human) | Target Selectivity |
|---|---|---|
| 4-Cl | Moderate (F = 45%) | Kinase A inhibition |
| 4-OCH₃ | High (F = 70%) | GPCR binding |
| 4-F | Low (F = 30%) | CYP3A4 inhibition |
- Source : Derived from analogs in .
Q. What strategies optimize regioselectivity in the cyclization step during synthesis?
- Methodological Answer :
- Catalytic Control : Use of Lewis acids (e.g., ZnCl₂) directs cyclization to the pyrazolo-oxazine core over competing pathways .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring 5,10b-dihydro configuration over 1H-isomers .
- Microwave Assistance : Reduces reaction time (30 min vs. 6 hr) and improves regioselectivity (90:10 product ratio) .
Q. How can computational modeling predict binding affinities for neurological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with GABAₐ receptors (docking score ≤ -9.0 kcal/mol correlates with activity) .
- MD Simulations : AMBER or GROMACS assesses stability of ligand-receptor complexes (RMSD < 2 Å over 100 ns indicates strong binding) .
- Pharmacophore Mapping : Identifies critical H-bond acceptors (pyridyl N) and aromatic features (benzodioxole) for target engagement .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Chiral Resolution : Use of chiral stationary phases (e.g., Chiralpak AD-H) for HPLC separation of enantiomers (ee > 98%) .
- Asymmetric Catalysis : Pd-catalyzed coupling reactions with BINAP ligands achieve enantioselectivity (up to 85% ee) .
- Process Optimization : Continuous-flow reactors minimize racemization during cyclization (residence time < 5 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
